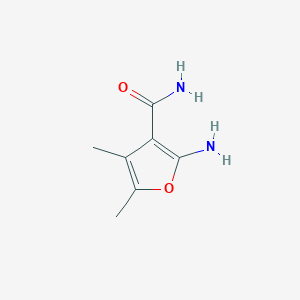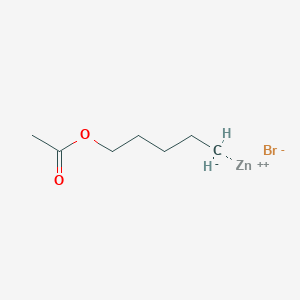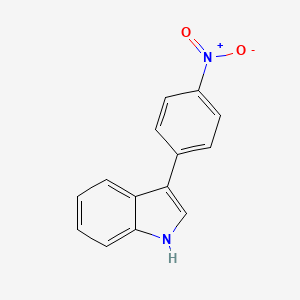![molecular formula C7H6Cl2N4 B13981206 2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13981206.png)
2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of two chlorine atoms at positions 2 and 5, a methyl group attached to the nitrogen atom, and an amine group at position 4. Pyrrolopyrimidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the chlorination of pyrrolopyrimidine derivatives. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide in methanol, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. For example, the synthesis can begin with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by chlorination and methylation steps. The process may be optimized for higher yields and purity, using techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions
2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide, methylamine, and other nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
科学研究应用
2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors for cancer treatment.
Biological Studies: The compound is studied for its biological activities, including its effects on cell proliferation and apoptosis.
Chemical Biology: It serves as a tool compound for investigating biological pathways and molecular targets involved in various diseases.
作用机制
The mechanism of action of 2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and survival. This inhibition can result in the induction of apoptosis and cell cycle arrest in cancer cells .
相似化合物的比较
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor in the synthesis of 2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another pyrrolopyrimidine derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of chlorine atoms and a methyl group enhances its potential as a versatile building block for the synthesis of various bioactive compounds .
属性
分子式 |
C7H6Cl2N4 |
|---|---|
分子量 |
217.05 g/mol |
IUPAC 名称 |
2,5-dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H6Cl2N4/c1-10-5-4-3(8)2-11-6(4)13-7(9)12-5/h2H,1H3,(H2,10,11,12,13) |
InChI 键 |
JAYPLLXJEVITQT-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC(=NC2=C1C(=CN2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


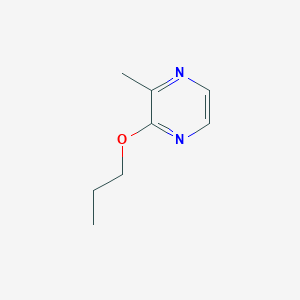
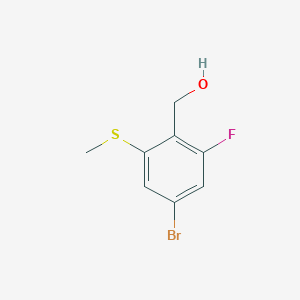
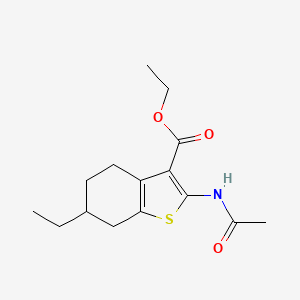
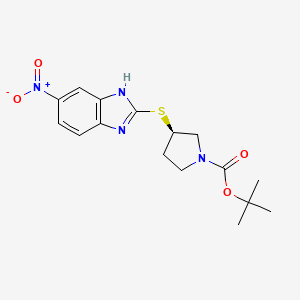

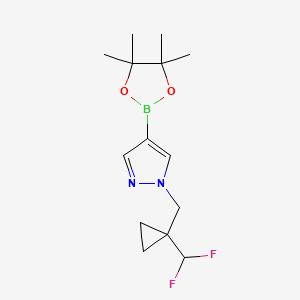
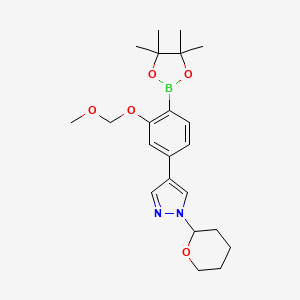
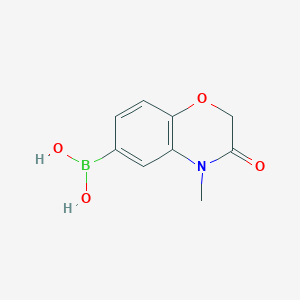
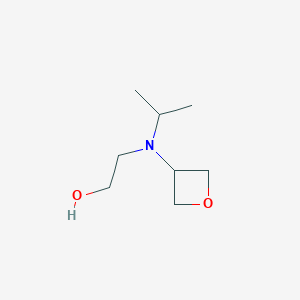
![4H-Acenaphtho[4,5-D]imidazole](/img/structure/B13981196.png)
